Vicriviroc - 306296-47-9

Vicriviroc

Catalog Number: EVT-330340
CAS Number: 306296-47-9
Molecular Formula: C28H38F3N5O2
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vicriviroc (SCH-D) is a synthetic small molecule classified as a piperazine-based CCR5 receptor antagonist. [] It plays a crucial role in scientific research, particularly in understanding and developing treatments for HIV-1 infection. [] Vicriviroc binds specifically to the CCR5 receptor and prevents CCR5-tropic HIV-1 isolates from infecting target cells. []

Future Directions
  • Optimization of Vicriviroc-Based Therapies: Further research is necessary to optimize the use of Vicriviroc in HIV-1 treatment. This includes exploring combinations with other antiretrovirals to enhance efficacy and prevent or manage resistance. [, , ]
  • Addressing Resistance Development: Continued research is required to understand and overcome the development of resistance to Vicriviroc. This includes studying the mechanisms of resistance and developing strategies to circumvent or counter evolving resistant strains. [, , ]
  • Exploring New Therapeutic Applications: The potential of Vicriviroc in other areas beyond HIV-1, such as cancer, needs further exploration. [, ]

Moxifloxacin

Relevance: In a study assessing the cardiac safety of Vicriviroc, Moxifloxacin was administered to a control group to induce QT prolongation, providing a benchmark against which the effects of Vicriviroc could be compared []. This study demonstrated that Vicriviroc, unlike Moxifloxacin, did not produce clinically significant QT prolongation.

Ritonavir

Relevance: Ritonavir is frequently co-administered with Vicriviroc to enhance its pharmacokinetic profile. Ritonavir's inhibition of CYP3A4 slows the metabolism of Vicriviroc, leading to increased plasma concentrations and allowing for once-daily dosing [, , , , , , ].

Efavirenz

Relevance: In a clinical trial comparing the efficacy of Vicriviroc to Efavirenz, both in combination with two nucleoside reverse transcriptase inhibitors (NRTIs), Vicriviroc demonstrated an increased rate of virologic failure compared to the Efavirenz-containing regimen [].

SCH-C

Relevance: Vicriviroc was developed from SCH-C with the aim of improving upon its antiviral activity and pharmacokinetic properties []. Compared to SCH-C, Vicriviroc demonstrates greater potency against HIV-1, a higher binding affinity for the CCR5 receptor, and a diminished affinity for the human ether-a-go-go-related gene (hERG) potassium channel, suggesting a lower risk of cardiac side effects [, ].

TAK-779

Relevance: TAK-779, similar to Vicriviroc, blocks HIV-1 entry by antagonizing the CCR5 receptor [, ]. Studies have demonstrated potent antiviral synergy when TAK-779 is combined with certain CCR5 monoclonal antibodies, highlighting the potential of dual-CCR5 targeting strategies [].

INCB9471

Relevance: INCB9471 and Vicriviroc both target CCR5, but they differ in their binding mechanisms and potentially their binding sites on the receptor [, ]. INCB9471's allosteric binding mechanism distinguishes it from Vicriviroc and other CCR5 antagonists.

TAK-220

Relevance: TAK-220, like Vicriviroc, belongs to the class of small-molecule CCR5 antagonists that block HIV-1 entry by binding to the CCR5 coreceptor []. These compounds exhibit varying degrees of potency and pharmacokinetic properties.

RANTES (CCL5)

Relevance: RANTES is a natural ligand for CCR5, the same receptor targeted by Vicriviroc [, ]. Vicriviroc competes with RANTES for binding to CCR5, thereby blocking R5-tropic HIV-1 entry.

Enfuvirtide

Relevance: In a study examining the decay of Vicriviroc resistance, Enfuvirtide was added to the treatment regimen after Vicriviroc discontinuation []. This sequential drug selection pressure led to the emergence of Enfuvirtide-resistant HIV-1 variants, highlighting the complex interplay between antiviral drug resistance and viral fitness.

Overview

Vicriviroc, also known as SCH 417690, is a potent and selective antagonist of the CCR5 receptor, which plays a crucial role in the entry of human immunodeficiency virus type 1 (HIV-1) into host cells. Developed by Schering-Plough, vicriviroc represents a significant advancement in the treatment of HIV infections, particularly those utilizing the CCR5 co-receptor for viral entry. The compound has demonstrated improved antiviral activity and pharmacokinetic properties compared to earlier CCR5 antagonists, making it a promising candidate in antiretroviral therapy.

Source and Classification

Vicriviroc is classified as a non-competitive allosteric antagonist of the CCR5 receptor. It was initially discovered through high-throughput screening and structure-activity relationship analysis, focusing on enhancing its affinity for the CCR5 receptor while minimizing potential side effects associated with other first-generation compounds like SCH-C. The compound's development was motivated by the need for more effective therapies with better safety profiles for HIV-infected patients .

Synthesis Analysis

The synthesis of vicriviroc involves several key methodologies aimed at producing isotopically labeled forms for various studies. Notably, four distinct isotopically labeled derivatives were synthesized:

  • Low specific activity tritium-labeled vicriviroc for preliminary absorption, distribution, metabolism, and excretion evaluations.
  • Carbon-14 labeled vicriviroc for more definitive pharmacokinetic studies.
  • High specific activity tritium-labeled vicriviroc for receptor binding studies.
  • Deuterium-labeled vicriviroc as an internal standard for bioanalytical methods .

The synthetic pathways typically employ advanced organic chemistry techniques, including ruthenium catalysis and tritium exchange methods to ensure high specificity and yield in the production of these isotopically labeled compounds.

Molecular Structure Analysis

Vicriviroc's molecular structure is characterized by its pyrimidine core, which is integral to its function as a CCR5 antagonist. The compound's structure features a trifluoromethyl phenyl group that facilitates strong hydrophobic interactions with specific residues within the CCR5 binding site. Key structural data include:

  • Molecular formula: C20_{20}H22_{22}F3_{3}N4_{4}O
  • Molecular weight: 396.41 g/mol
    The binding interactions involve residues such as I198 on transmembrane helix 5 and E238 on transmembrane helix 7, contributing to its efficacy against HIV .
Chemical Reactions Analysis

Vicriviroc undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Hydrophobic interactions: These are critical during the binding of vicriviroc to the CCR5 receptor, facilitating effective inhibition of HIV entry.
  • Metabolic transformations: In vivo studies reveal that vicriviroc is metabolized predominantly in the liver, with specific pathways leading to various metabolites that retain some level of biological activity .

The pharmacokinetic profile indicates a half-life of approximately 24 hours, allowing for convenient dosing schedules .

Mechanism of Action

Vicriviroc functions by binding to the CCR5 receptor on host cells, preventing HIV from utilizing this co-receptor for entry. The mechanism involves:

  1. Binding: Vicriviroc binds to a small hydrophobic pocket within the CCR5 receptor.
  2. Inhibition: This binding inhibits conformational changes necessary for HIV gp120 protein interaction with CCR5.
  3. Blocking Viral Entry: By obstructing this interaction, vicriviroc effectively blocks HIV from entering target cells, thereby reducing viral load in infected individuals .

Clinical studies have demonstrated that vicriviroc can significantly decrease HIV RNA levels in treatment-naïve patients.

Physical and Chemical Properties Analysis

Vicriviroc exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water but is more soluble in organic solvents.
  • Stability: The compound shows metabolic stability in human liver microsomes, indicating low susceptibility to rapid degradation.
  • pH Stability: Vicriviroc maintains stability across a range of pH levels, which is beneficial for oral administration formulations .

These properties contribute to its potential as an effective long-term treatment option for HIV.

Applications

Vicriviroc's primary application lies in its use as an antiretroviral medication for treating HIV infections. Its efficacy has been demonstrated in various clinical trials:

  • In monotherapy trials, vicriviroc showed significant reductions in viral load among R5-infected subjects.
  • Phase II trials indicated improvements in CD4 cell counts and sustained viral suppression when used alongside optimized background therapy .

Additionally, ongoing research continues to explore its potential applications in combination therapies and its effectiveness against emerging resistant strains of HIV.

Properties

CAS Number

306296-47-9

Product Name

Vicriviroc

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Molecular Formula

C28H38F3N5O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N

SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Synonyms

1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine Sch 417690 Sch-417690 Sch417690 vicriviroc

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.